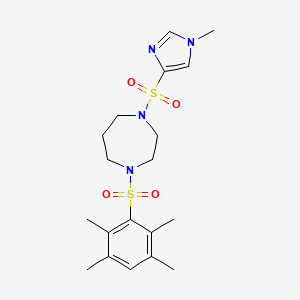![molecular formula C18H19N3O4S B2755132 13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 874594-36-2](/img/structure/B2755132.png)
13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione” is a complex organic molecule featuring multiple functional groups, including a thiophene ring, an oxadiazole ring, and a triazatricyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can be achieved through a multi-step process involving the formation of the core triazatricyclo structure, followed by the introduction of the thiophene and oxadiazole rings. Key steps may include:
Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.
Thiophene Introduction: Incorporation of the thiophene ring via palladium-catalyzed cross-coupling reactions.
Oxadiazole Formation: Construction of the oxadiazole ring through cyclization of hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of amines or other reduced derivatives from the oxadiazole ring.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions or receptor binding due to its unique structure.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s unique structural features.
Industry
In industrial applications, the compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid.
Oxadiazole Derivatives: Compounds containing oxadiazole rings, such as 1,3,4-oxadiazole.
Triazatricyclo Compounds: Compounds with similar triazatricyclo structures, such as triazatricyclo[3.3.1.13,7]decane.
Uniqueness
The uniqueness of “13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
13-(2-methylpropyl)-8-(3-methylthiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-8(2)6-21-15-13(16(22)20-18(21)24)12(14-9(3)4-5-26-14)11-10(19-15)7-25-17(11)23/h4-5,8,12,19H,6-7H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOMDKCIFGYZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)
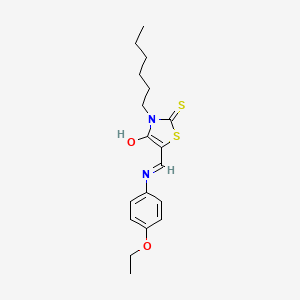
![1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2755054.png)
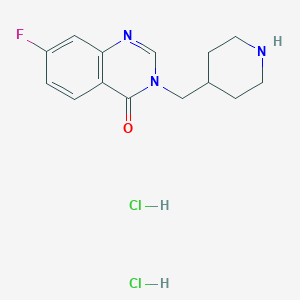
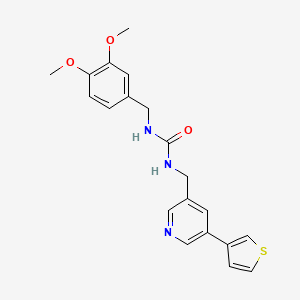
![ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2755061.png)
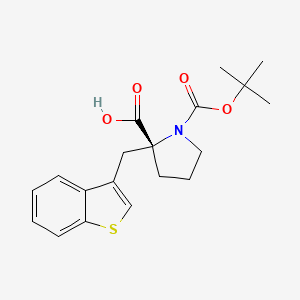
![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)
![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)
